molecular formula C12H14N2 B14308938 5-[(2,5-dimethylphenyl)methyl]-1H-imidazole CAS No. 113504-85-1

5-[(2,5-dimethylphenyl)methyl]-1H-imidazole

Cat. No.: B14308938
CAS No.: 113504-85-1
M. Wt: 186.25 g/mol
InChI Key: XXDJILPXHJZWJM-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenyl)methyl]-1H-imidazole is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenyl)methyl]-1H-imidazole typically involves the reaction of 2,5-dimethylbenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenyl)methyl]-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or alkylating agents under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce more saturated imidazole derivatives.

Scientific Research Applications

5-[(2,5-dimethylphenyl)methyl]-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethylphenyl)methyl]-1H-imidazole
  • 4-[(2,5-dimethylphenyl)methyl]-1H-imidazole
  • 5-[(2,3-dimethylphenyl)methyl]-1H-imidazole

Uniqueness

5-[(2,5-dimethylphenyl)methyl]-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

113504-85-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H14N2/c1-9-3-4-10(2)11(5-9)6-12-7-13-8-14-12/h3-5,7-8H,6H2,1-2H3,(H,13,14)

InChI Key

XXDJILPXHJZWJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=CN=CN2

Origin of Product

United States

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